molecular formula C13H21N5 B11735791 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11735791
M. Wt: 247.34 g/mol
InChI Key: AJHUTSJLJBAJAG-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a butan-2-yl group and an ethyl group attached to the pyrazole rings. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazol-5-amine with butan-2-one under acidic conditions, followed by reduction and subsequent alkylation with ethyl iodide. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial production methods for this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can enhance the yield and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities .

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-4-11(3)18-13(6-7-15-18)9-14-12-8-16-17(5-2)10-12/h6-8,10-11,14H,4-5,9H2,1-3H3

InChI Key

AJHUTSJLJBAJAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)CC

Origin of Product

United States

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